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Compound of Interest

Compound Name: Digoxigenin NHS ester

Cat. No.: B15547313

This guide provides researchers, scientists, and drug development professionals with
comprehensive information, protocols, and troubleshooting advice for stripping and re-probing
digoxigenin (DIG) labeled Southern and Northern blots.

Frequently Asked Questions (FAQS)

Q1: Can I strip and re-probe a blot that was developed with a DIG-labeled probe?

Yes, it is possible to strip membranes that have been probed with DIG-labeled nucleic acids
and detected via chemiluminescence.[1] This allows for the sequential analysis of the same
blot with different probes, which can save valuable samples, time, and materials.[2] It is crucial
to note that membranes developed with colorimetric substrates that leave a permanent
precipitate are generally not suitable for stripping and re-probing.

Q2: What is the main purpose of stripping a DIG blot?

The primary goal of stripping a DIG blot is to remove the hybridized DIG-labeled probe and the
associated anti-DIG antibody-enzyme conjugate from the target nucleic acid that is immobilized
on the membrane.[2][3] This allows the membrane to be re-hybridized with a new probe to
detect a different target sequence.

Q3: Is there a difference in stripping protocols for DIG Southern (DNA) and Northern (RNA)
blots?
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Yes, there is a critical difference. Southern blots with DNA targets are more robust and can be
stripped using alkaline conditions (e.g., NaOH).[4] However, these alkaline methods should
never be used for Northern blots because RNA is alkali-labile and will be degraded.[4][5] For
Northern blots, stripping methods typically involve formamide or boiling SDS solutions.[2][6]

Q4: How many times can a DIG blot be stripped and re-probed?

A blot can potentially be stripped and re-probed multiple times.[4] However, each stripping
cycle can lead to some loss of the target nucleic acid from the membrane.[2][7] Therefore, the
signal intensity may decrease with each subsequent re-probing. It is advisable to probe for
lower abundance targets first.

Q5: How can | be sure that the stripping process was successful?

To verify the efficiency of stripping, you can perform a control experiment before proceeding
with re-hybridization. After stripping, incubate the membrane with the anti-DIG antibody
conjugate and the chemiluminescent substrate. If the stripping was complete, you should
detect no signal upon exposure.[2] If a signal persists, a more stringent stripping method or
longer incubation time may be necessary.[2]

Q6: Which type of membrane is best for stripping and re-probing?

Positively charged nylon membranes are commonly used for Southern and Northern blotting
and are suitable for stripping and re-probing procedures.[4] It is essential to handle the
membrane carefully, only by the corners, and to keep it wet throughout the entire process to
prevent the probe from binding irreversibly.[1][2]

Troubleshooting Guide
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Issue

Possible Cause(s)

Recommended Solution(s)

Persistent signal after stripping

- Incomplete removal of the
DIG-probe and/or anti-DIG
antibody.[2]- Stripping
conditions were too mild.

- Increase the incubation time
or temperature of the stripping
step.- Use a harsher stripping
solution (see table below).[2]-
Ensure the volume of stripping
buffer is sufficient to
completely cover the

membrane.

Loss of signal on re-probing

- Loss of target DNA/RNA from
the membrane during
stripping.[2][7]- The stripping

procedure was too harsh.

- Use a milder stripping
protocol.- Reduce the
temperature or duration of the
stripping incubation.- Ensure
you are using the correct
stripping method for your blot
type (DNA vs. RNA).[5]

High background on the re-
probed blot

- Incomplete stripping leaving
residual probe/antibody.- Non-
specific binding of the new

probe.

- Confirm complete stripping
before re-probing.- Perform the
prehybridization and
hybridization steps carefully for
the new probe.- Ensure all
buffers are fresh and free of

contaminants.

Patchy or uneven signal

- Uneven stripping across the
membrane.- Membrane was
allowed to dry out at some

stage.

- Ensure the membrane is fully
submerged and agitated
during all stripping and
washing steps.- Crucially,
never let the membrane dry
out after the first hybridization
until after the final stripping is

complete and verified.[1][2]

Experimental Protocols
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Stripping DIG-labeled Probes from Southern Blots (DNA)

This protocol utilizes an alkaline solution to strip DIG-labeled DNA probes from nylon

membranes.

Initial Wash: Briefly rinse the membrane in sterile, deionized water.

Stripping Incubation: Place the membrane in a container with a sufficient volume of freshly
prepared stripping buffer (0.2 M NaOH, 0.1% SDS) to ensure it is fully submerged. Incubate
for 15 minutes at 37°C with constant, gentle agitation.[4] Repeat this step with fresh stripping
buffer for a second 15-minute incubation.[4]

Neutralization: Briefly rinse the membrane in 2x SSC.[4]

Verification (Optional but Recommended): To confirm the probe has been removed, proceed
with the immunological detection steps (blocking, anti-DIG antibody incubation, and
chemiluminescent substrate). No signal should be visible.

Re-probing: The membrane is now ready for prehybridization and hybridization with a new
DIG-labeled probe.

Stripping DIG-labeled Probes from Northern Blots (RNA)

This protocol uses a harsher, high-temperature method suitable for RNA, which is sensitive to

alkali. Warning: Do not use NaOH-based stripping buffers on Northern blots.[5]

Initial Wash: Rinse the membrane in 2x SSC.

Stripping Incubation: Place the membrane in a container. Pour a sufficient volume of boiling
0.1% SDS solution onto the membrane.[2] Allow the solution to cool to room temperature
with gentle agitation. Repeat this process two more times with fresh, boiling SDS solution.[2]

Final Washes: Wash the membrane thoroughly in 2x SSC for 5 minutes at room
temperature.[4]

Verification (Optional but Recommended): Check for residual signal as described for the
Southern blot protocol.
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» Re-probing: The membrane can now be used for a new hybridization experiment.

Data Presentation: Stripping Buffer Formulations

Stripping Buffer Temperature &
Strength Target . .
Method Composition Time
0.2 M NaOH,
] ] 2 x 15 minutes at
Alkaline Lysis Moderate DNA 0.1% (w/v)
37°C[4]
SDS[4]
) 50% Formamide,
Formamide Moderate DNA/RNA 1 hour at 65°C[2]
2X SSPE[2]
Pour boiling

solution on blot,
Boiling SDS Harsh DNA/RNA 0.1% SDS[2] let cool to RT.

Repeat 2 times.

[2]

Pour boiling
) 0.1X SSPE or solution on blot,
High Temp
Harsh DNA/RNA SSC, 0.5% let cool to RT.
SSC/SDS )
SDSJ[2] Repeat 2 times.

[2]

Note: Always prepare stripping solutions fresh before use.[4]

Experimental Workflow Visualization
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Workflow for Stripping and Re-probing a DIG Blot

Start:
DIG-probed blot with signal

;

Strip Membrane
(e.g., NaOH for Southern,
Boiling SDS for Northern)

l

Wash Membrane
(e.g., 2x SSC)

Verification:
Test for residual signal with
Anti-DIG & Substrate

Re-probe:
Prehybridize & Hybridize
with new DIG probe

Repeat Stripping
(or use harsher method)

End:
Detect new signal
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Caption: A flowchart illustrating the key steps for successfully stripping a DIG-labeled blot and
preparing it for re-probing.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426

Email: info@benchchem.com
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